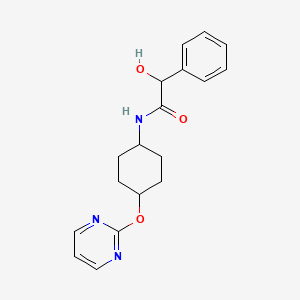![molecular formula C18H16Cl2N2O2 B2735972 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide CAS No. 863001-91-6](/img/structure/B2735972.png)
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide, commonly known as DICA, is a synthetic compound with potential applications in scientific research. It is a member of the indole family of compounds and has been studied for its potential as an anticancer agent. DICA has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In We will also discuss future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
Indole acetamide derivatives have been synthesized for various purposes, including as anti-inflammatory agents. A study detailed the synthesis of a new indole acetamide with anti-inflammatory activity through molecular docking analysis, which targets cyclooxygenase domains. The compound's structure was confirmed through spectroscopic analyses and its stability investigated through energy frameworks and atom in molecule (AIM) calculations (F. H. Al-Ostoot et al., 2020).
Antioxidant and Antiviral Properties
The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were synthesized and evaluated. These compounds showed considerable antioxidant activity, highlighting the role of substituted phenyl rings in the indole nucleus for developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020). Additionally, a novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis, suggesting therapeutic potential in viral infections (Joydeep Ghosh et al., 2008).
Agricultural Applications
Research on chlorophenoxy compounds, including those structurally similar to 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide, has examined their use as herbicides and plant growth regulators. A systematic review on the carcinogenic outcomes and potential mechanisms from exposure to 2,4-D and MCPA in the environment provided comprehensive insights into the non-carcinogenic nature of these compounds at environmental exposure levels, despite their widespread agricultural use (K. Stackelberg, 2013). This research underscores the importance of understanding the environmental and health impacts of chemical compounds used in agriculture.
Photovoltaic and Photoinitiator Applications
Investigations into the photovoltaic efficiency and photoinitiator applications of certain acetamide analogs have revealed their potential in dye-sensitized solar cells (DSSCs) and as components in poly(methyl methacrylate) (PMMA) hybrid networks. These studies highlight the compounds' light harvesting efficiency and ability to improve thermal stability in polymer matrices, suggesting applications in renewable energy and materials science (Gonul S. Batibay et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-6-13-7-12(2-4-16(13)22-11)9-21-18(23)10-24-17-5-3-14(19)8-15(17)20/h2-8,22H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXQSBNKYSSDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)
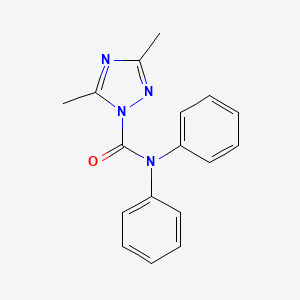
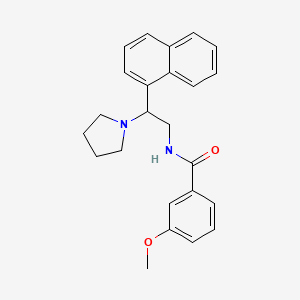
![3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide](/img/structure/B2735896.png)
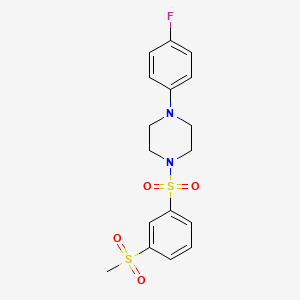
![N-(1-cyano-1-methyl-3-phenylpropyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2735899.png)
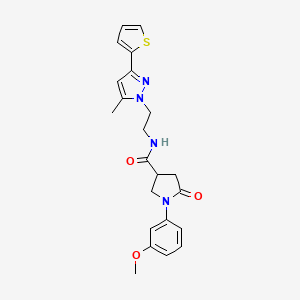


![(2S,4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2735905.png)
![1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2735906.png)
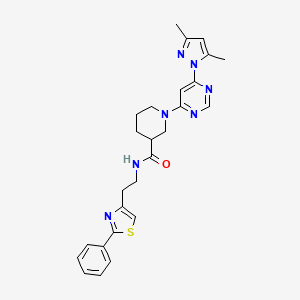
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2735909.png)
